![molecular formula C12H13N3O2S B2439665 Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate CAS No. 839691-36-0](/img/structure/B2439665.png)
Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate
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Description
Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H12N2O2S . It is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
The molecular structure of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms . The compound also contains a pyridinyl group and an ester group .Physical And Chemical Properties Analysis
The average mass of Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate is 248.301 Da, and its monoisotopic mass is 248.061951 Da .Scientific Research Applications
- Research Findings : Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate exhibits potent anti-inflammatory activity in vitro. An egg albumin denaturation assay demonstrated significant inhibition of protein, comparable to aspirin, a standard anti-inflammatory drug .
- Research Findings : The compound showed antimalarial activity against the 3D7 P. falciparum strain (IC50 = 176 µM) prior to connection with pharmacophoric groups .
- Research Findings : Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate serves as a low molecular intermediate for hybrid drug synthesis. Its stability and ability to bind to enzymes and receptors make it valuable .
Anti-Inflammatory Activity
Antimalarial Properties
Hybrid Drug Synthesis
properties
IUPAC Name |
ethyl 4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-6-4-5-7-13-9/h4-7H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETZTFOXMXDGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylate |
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